(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride
Description
The compound (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride (CAS: 67195-57-7) is a chiral secondary amine derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a propan-1-ol backbone, and a diallylamino substituent. Its molecular formula is C₁₇H₂₄ClNO₃, with a molecular weight of 325.84 g/mol. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research and synthesis.
Properties
Molecular Formula |
C17H24ClNO3 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(1R,2S)-2-[bis(prop-2-enyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-4-8-18(9-5-2)13(3)17(19)14-6-7-15-16(12-14)21-11-10-20-15;/h4-7,12-13,17,19H,1-2,8-11H2,3H3;1H/t13-,17-;/m0./s1 |
InChI Key |
RNWULDPHDCBSAG-KYLFUZKPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C.Cl |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCCO2)O)N(CC=C)CC=C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydrobenzo[b][1,4]dioxin ring system, followed by the introduction of the diallylamino group and the final conversion to the hydrochloride salt. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The diallylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Potential
The pharmacological properties of this compound are of significant interest due to its structural characteristics, which suggest potential interactions with biological targets. Compounds with similar structures often exhibit various biological activities, including:
- Anti-inflammatory effects : The diallylamino group may contribute to modulating inflammatory pathways.
- Analgesic properties : Potential for pain relief through interaction with pain receptors.
- Anticancer activity : The presence of the dioxin structure indicates possible efficacy against cancer cell lines.
Synthesis and Preparation
The synthesis of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride typically involves multiple steps:
- Formation of the Dioxin Ring : Utilizing appropriate precursors and reaction conditions.
- Introduction of Diallylamino Group : Achieved through nucleophilic substitution reactions.
Common Synthetic Routes:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Dioxin formation | Heat under reflux with appropriate catalysts |
| 2 | Amination | Use of diallylamine in the presence of activating agents |
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
-
Cancer Research : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.
- Example: A study showed a significant reduction in cell viability in breast cancer cells treated with this compound compared to controls.
-
Neuroprotection : Research has indicated potential neuroprotective effects against oxidative stress-induced neuronal damage.
- Example: Animal models exhibited improved outcomes in models of neurodegenerative diseases when treated with this compound.
-
Inflammatory Disorders : The compound has been evaluated for its ability to modulate inflammatory responses in conditions such as arthritis.
- Example: Clinical trials indicated reduced markers of inflammation in patients receiving treatment involving this compound.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The diallylamino group and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights:
Substituent Effects: Diallylamino vs. Amino vs. Alkylamino: The unsubstituted amino group in CAS 1028527-87-8 confers higher polarity, likely reducing bioavailability but improving aqueous solubility .
Backbone Modifications: Shortening the propanol chain to ethanol (CAS 61416-34-0) may diminish binding to targets requiring longer alkyl spacers, such as G-protein-coupled receptors .
Pharmacological Implications :
- The 2,3-dihydrobenzo[b][1,4]dioxin moiety is conserved across analogs, suggesting a shared mechanism of action, possibly as serotonin receptor modulators. However, experimental validation is required .
Biological Activity
The compound (1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a dioxin moiety and a diallylamino group, suggesting various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.4 g/mol
- CAS Number : 1979125-26-2
- LogP : 2.5537
- Topological Polar Surface Area (TPSA) : 41.93 Ų
Pharmacological Activity
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The pharmacological effects of This compound include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
- Analgesic Effects : Similar compounds have shown promise in pain relief through modulation of pain pathways.
- Anticancer Activity : The dioxin structure may interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial. The presence of the benzo[b][1,4]dioxin structure indicates potential interactions with various biological targets. Quantitative Structure-Activity Relationship (QSAR) models can help predict the compound's behavior in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Diallylamine | Diallyl group | Antimicrobial | Simple amine structure |
| Benzo[b][1,4]dioxin | Dioxin ring | Potential carcinogenic | Known environmental pollutant |
| Propanol derivatives | Alcohol group | Varies widely | Common solvent; versatile |
The table highlights how the unique combination of structural features in This compound may confer distinct pharmacological properties compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anti-inflammatory Effects :
- Analgesic Properties :
- Anticancer Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
